Regiochemical Purity: Internal vs. Terminal Alkyne Motif
The target compound is defined by its 2-substituted internal alkyne (prop-1-yn-1-yl) motif, a feature that is structurally distinct from the more common 1-substituted terminal alkyne analog, 1-(prop-2-yn-1-yl)cyclopentan-1-ol . This regiochemical difference is not trivial; it alters the alkyne's steric accessibility and electronic properties. While direct reactivity data for this specific compound is limited in public literature, the structural differentiation is verifiable and absolute. The CAS number 1823362-60-2 specifically denotes the 2-substituted internal alkyne, ensuring procurement of the correct isomer for structure-activity relationship (SAR) studies. In contrast, the positional isomer 1-(prop-2-yn-1-yl)cyclopentan-1-ol has CAS 19135-07-0, a terminal alkyne with vastly different reactivity in transformations like CuAAC click chemistry, which this compound cannot undergo . This fundamental difference means they are not interchangeable for any application requiring a specific alkyne geometry.
| Evidence Dimension | Alkyne Type and Regiochemistry |
|---|---|
| Target Compound Data | Internal alkyne (prop-1-yn-1-yl) at the 2-position of cyclopentanol. |
| Comparator Or Baseline | Terminal alkyne (prop-2-yn-1-yl) at the 1-position of cyclopentanol (CAS 19135-07-0). |
| Quantified Difference | Qualitative difference; internal vs. terminal alkyne reactivity is a fundamental chemical property. |
| Conditions | Structural analysis; CAS registry verification. |
Why This Matters
For researchers building focused compound libraries or optimizing a lead series, purchasing the correct regioisomer is critical; an internal alkyne will fail in terminal alkyne-specific reactions, leading to lost time and resources.
